
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide, also known as BMDP, is a chemical compound that belongs to the family of phenethylamines. BMDP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
作用機序
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide acts as a selective and potent agonist of the mu-opioid receptor, which is responsible for the modulation of pain and reward pathways in the brain. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits a weak affinity for the delta-opioid receptor and the serotonin transporter. The activation of the mu-opioid receptor by N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, resulting in the attenuation of pain perception.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide also exhibits antitussive properties and can suppress cough reflexes. However, prolonged use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can lead to the development of tolerance, dependence, and addiction.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide offers several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which makes it an ideal tool for investigating the role of this receptor in pain perception and reward pathways. However, the limitations of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide include its potential for abuse and addiction, which can limit its use in animal studies and clinical trials.
将来の方向性
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of novel analogs of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide with improved pharmacological properties, such as increased potency and selectivity, reduced toxicity, and longer duration of action. Another area of research is the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in the treatment of opioid addiction and withdrawal symptoms. Finally, the development of new analytical methods for the detection of N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide in biological samples is also an important future direction.
合成法
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction between 3-methoxyphenol and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction between 3-methoxyphenol and 1,3-benzodioxole-5-carboxylic acid, followed by coupling with N-(tert-butoxycarbonyl)-glycine and deprotection with trifluoroacetic acid.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant analgesic, anti-inflammatory, and antipyretic properties. N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, N-1,3-benzodioxol-5-yl-2-(3-methoxyphenoxy)acetamide has been used as a forensic tool for the detection of drugs of abuse in biological samples.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-2-4-13(8-12)20-9-16(18)17-11-5-6-14-15(7-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPRVCMOYPRFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

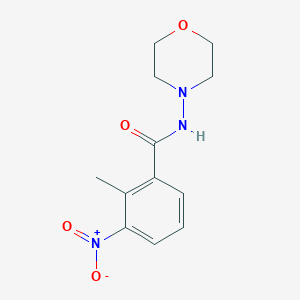

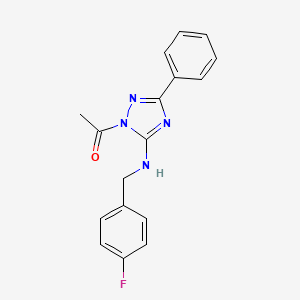
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
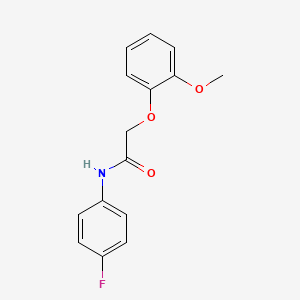


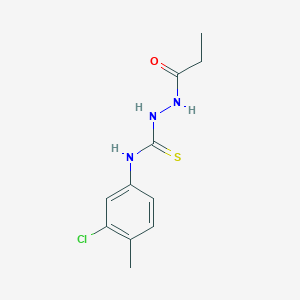
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
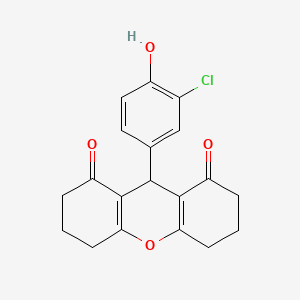
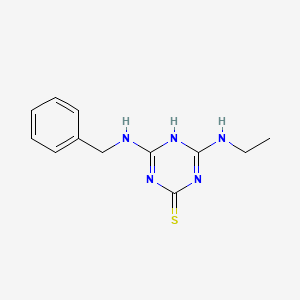
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)
![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)